molecular formula C27H24ClN3O B4825001 [8-CHLORO-2-(2-METHYLPHENYL)-4-QUINOLYL](4-PHENYLPIPERAZINO)METHANONE

[8-CHLORO-2-(2-METHYLPHENYL)-4-QUINOLYL](4-PHENYLPIPERAZINO)METHANONE

Cat. No.: B4825001
M. Wt: 441.9 g/mol
InChI Key: UIYPUTSKJYZRNJ-UHFFFAOYSA-N
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Description

8-CHLORO-2-(2-METHYLPHENYL)-4-QUINOLYLMETHANONE is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with a chlorinated phenyl group and a phenylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-CHLORO-2-(2-METHYLPHENYL)-4-QUINOLYLMETHANONE typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the reaction of 2-methylphenylamine with 8-chloroquinoline-4-carboxylic acid under acidic conditions to form the intermediate [8-CHLORO-2-(2-METHYLPHENYL)-4-QUINOLYL]amine. This intermediate is then reacted with 4-phenylpiperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8-CHLORO-2-(2-METHYLPHENYL)-4-QUINOLYLMETHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Amines, thiols, sodium hydride (NaH)

Major Products Formed

    Oxidation: Quinoline N-oxides

    Reduction: Reduced quinoline derivatives

    Substitution: Substituted quinoline derivatives

Scientific Research Applications

8-CHLORO-2-(2-METHYLPHENYL)-4-QUINOLYLMETHANONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 8-CHLORO-2-(2-METHYLPHENYL)-4-QUINOLYLMETHANONE involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, leading to the inhibition of key enzymes and disruption of cellular processes. In particular, it has been shown to inhibit topoisomerase enzymes, which are essential for DNA replication and transcription. This inhibition can result in the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 8-chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid
  • 4-chloro-8-quinolyl N-(4-chloro-2-methylphenyl)carbamate
  • 2-methyl-8-quinolyl N-(4-chloro-2-methylphenyl)carbamate

Uniqueness

Compared to similar compounds, 8-CHLORO-2-(2-METHYLPHENYL)-4-QUINOLYLMETHANONE is unique due to its specific substitution pattern and the presence of the phenylpiperazine moiety. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

[8-chloro-2-(2-methylphenyl)quinolin-4-yl]-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24ClN3O/c1-19-8-5-6-11-21(19)25-18-23(22-12-7-13-24(28)26(22)29-25)27(32)31-16-14-30(15-17-31)20-9-3-2-4-10-20/h2-13,18H,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIYPUTSKJYZRNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[8-CHLORO-2-(2-METHYLPHENYL)-4-QUINOLYL](4-PHENYLPIPERAZINO)METHANONE
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[8-CHLORO-2-(2-METHYLPHENYL)-4-QUINOLYL](4-PHENYLPIPERAZINO)METHANONE
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[8-CHLORO-2-(2-METHYLPHENYL)-4-QUINOLYL](4-PHENYLPIPERAZINO)METHANONE
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[8-CHLORO-2-(2-METHYLPHENYL)-4-QUINOLYL](4-PHENYLPIPERAZINO)METHANONE
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[8-CHLORO-2-(2-METHYLPHENYL)-4-QUINOLYL](4-PHENYLPIPERAZINO)METHANONE
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[8-CHLORO-2-(2-METHYLPHENYL)-4-QUINOLYL](4-PHENYLPIPERAZINO)METHANONE

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